3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride derives its systematic name from the IUPAC rules for substituted benzamides. The parent structure is benzamide (a benzene ring with a carboxamide group at position 1). Key substituents include:
- An aminomethyl group (-CH2NH2) at position 3 of the benzene ring.
- A furan-2-ylmethyl group (a furan ring with a methylene linker) attached to the amide nitrogen.
- A hydrochloride salt formed by protonation of the primary amine group.
The IUPAC name is constructed as follows:
- Benzamide as the root.
- 3-(Aminomethyl) specifies the substituent at position 3.
- N-(Furan-2-ylmethyl) designates the furan-containing alkyl group bonded to the amide nitrogen.
- Hydrochloride indicates the salt form.
The structural formula (Figure 1) features:
- A benzene ring with the carboxamide group at position 1.
- An aminomethyl substituent at position 3.
- A furan-2-ylmethyl group (-CH2-C4H3O) attached to the amide nitrogen.
- A chloride ion neutralizing the protonated amine.
SMILES Notation :
C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)CN.Cl
This encodes the benzene core (C1=CC=CC=C1), amide group (C(=O)N), furan-2-ylmethyl substituent (CC2=CC=CO2), aminomethyl branch (CN), and hydrochloride counterion.
InChIKey :
CQUUZMGVVVHKGB-UHFFFAOYSA-N
This unique identifier confirms the compound’s structural fingerprint.
CAS Registry Number and Alternative Chemical Names
The compound is registered under CAS 1193389-67-1 , a unique identifier for chemical substances. Alternative names include:
Other synonyms from regulatory and commercial sources:
- 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride (positional isomer)
- 3-(Aminomethyl)-N-(2-furanylmethyl)benzamide monohydrochloride
Molecular Formula and Weight Analysis
Molecular Formula :
C13H15ClN2O2
Breakdown :
- 13 Carbon atoms : 12 from the benzene and amide groups, 1 from the furan ring.
- 15 Hydrogen atoms : Distributed across the benzene, furan, and substituents.
- 1 Chlorine atom : From the hydrochloride counterion.
- 2 Nitrogen atoms : One in the amide group, one in the aminomethyl group.
- 2 Oxygen atoms : One in the amide carbonyl, one in the furan ring.
Molecular Weight Calculation :
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 15 | 1.01 | 15.15 |
| Cl | 1 | 35.45 | 35.45 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 266.75 |
The computed molecular weight (266.75 g/mol ) aligns with experimental data (266.73 g/mol ) from PubChem, with minor discrepancies due to rounding.
Isotopic Distribution :
- Monoisotopic Mass : 266.0825 Da (calculated for $$ ^{12}C{13} $$, $$ ^{1}H{15} $$, $$ ^{35}Cl $$, $$ ^{14}N{2} $$, $$ ^{16}O{2} $$).
- Major isotopic peaks arise from $$ ^{37}Cl $$ (24.2% abundance) and $$ ^{13}C $$ (1.1% per carbon).
Properties
IUPAC Name |
3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12;/h1-7H,8-9,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATVAOLQTJZRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes an aminomethyl group and a furan-2-ylmethyl substituent attached to a benzamide framework, which contributes to its reactivity and interaction with biological targets.
The biological activity of 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride can be attributed to several mechanisms:
- Hydrogen Bonding and Electrostatic Interactions : The aminomethyl group can form hydrogen bonds with specific enzymes or receptors, modulating their activity.
- π-π Stacking Interactions : The furan ring may participate in π-π stacking interactions, influencing various molecular pathways that lead to therapeutic effects.
Biological Activities
Research has indicated that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, making it a candidate for further pharmacological evaluation.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory and analgesic properties, which are crucial for pain management.
- Cytotoxicity : Studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Table 1: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens; further studies needed |
| Anti-inflammatory | Potential analgesic properties identified |
| Cytotoxicity | Significant effects observed in cancer cell lines (IC50 values vary) |
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Aminomethyl)benzamide | Lacks furan substituent | Different biological activity due to missing furan group |
| N-(Furan-2-ylmethyl)benzamide | Lacks aminomethyl group | Altered interaction profile compared to the target compound |
| 4-(Aminomethyl)-N-(thiophen-2-ylmethyl)benzamide | Contains thiophene instead of furan | Variations in chemical reactivity and biological effects |
Case Studies and Research Findings
- Anticancer Research : A study evaluated the cytotoxic effects of related benzamide derivatives on Hep-2 and P815 cancer cell lines, revealing IC50 values indicating potent anticancer activity . This suggests that the structural features of 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride could similarly influence cancer cell viability.
- Inflammation Pathways : Another investigation focused on the interaction of similar compounds with enzymes involved in inflammatory pathways. The findings indicated that compounds with furan rings could effectively inhibit specific targets related to inflammation, suggesting that 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride might exhibit similar effects.
- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound with various protein targets. Results indicate promising interactions that could lead to novel therapeutic applications .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as a therapeutic agent . Its structure incorporates an aminomethyl group and a furan-2-ylmethyl substituent, which are believed to enhance its biological activity. Research indicates that this compound may exhibit various pharmacological properties, including:
- Antimycobacterial Activity : Similar compounds have shown effectiveness against Mycobacterium tuberculosis. The presence of specific functional groups can enhance binding to bacterial targets, potentially leading to new treatments for tuberculosis .
- Antiviral Properties : Studies on structurally related compounds have demonstrated activity against flaviviruses, suggesting that 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride may also possess similar antiviral capabilities .
- Anti-inflammatory Effects : Preliminary evaluations indicate that the compound could have anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation .
Biological Interactions
Understanding the biological interactions of 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride is crucial for elucidating its mechanism of action. Key points include:
- Enzyme Inhibition : The aminomethyl group can engage in hydrogen bonding with active sites of enzymes, potentially inhibiting their function. This interaction is critical for compounds targeting metabolic pathways or disease processes .
- Receptor Binding : The furan moiety may facilitate π-π stacking interactions with receptors, influencing signaling pathways associated with various diseases .
Synthetic Methodologies
The synthesis of 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride involves several key steps:
- Formation of the Benzamide Backbone : Starting from benzoyl chloride and an appropriate amine.
- Introduction of the Furan Ring : This can be achieved through cyclization reactions involving furan derivatives.
- Hydrochloride Salt Formation : Enhancing solubility and stability for pharmaceutical applications.
The versatility in synthetic pathways allows for the generation of various analogs, which can be screened for improved biological activity .
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzamide | Lacks furan substituent | Different biological activity due to missing furan group |
| N-(Furan-2-ylmethyl)benzamide | Lacks aminomethyl group | Altered interaction profile compared to the target compound |
| 4-Aminomethyl-N-(thiophen-2-ylmethyl)benzamide | Contains thiophene instead of furan | Variations in chemical reactivity and biological effects |
This comparison illustrates how specific functional groups contribute to the overall activity and potential therapeutic applications of these compounds.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride:
- Antimycobacterial Screening : A study identified derivatives with promising antituberculosis activity, highlighting the importance of structural modifications in enhancing efficacy .
- Antiviral Activity Assessment : Research on flavivirus inhibitors demonstrated that aminomethyl groups significantly improve antiviral activity, indicating a potential pathway for developing new antiviral drugs .
- Inflammatory Response Modulation : Compounds exhibiting anti-inflammatory effects were identified through structure-activity relationship (SAR) studies, suggesting that further exploration could lead to novel treatments for inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Variations : The target compound’s furan-2-ylmethyl group distinguishes it from analogs with thiophen (e.g., 4a in ) or pyridine rings. Furan’s oxygen atom may influence electronic properties and hydrogen-bonding capacity compared to sulfur (thiophen) or nitrogen (pyridine) .
- Aminomethyl vs.
- Halogenation : Unlike dichloro- or fluorophenyl analogs (e.g., ), the target lacks halogen substituents, which could reduce lipophilicity and alter pharmacokinetics.
Key Observations :
- Yields for similar compounds vary widely (30–98%), influenced by steric hindrance (e.g., dichlorophenyl groups in ) or multi-step syntheses (e.g., Encenicline in ).
Pharmacological and Physicochemical Properties
*logP estimated using Molinspiration or similar tools.
Key Observations :
- The target compound’s aminomethyl and furan groups may enhance aqueous solubility compared to highly halogenated analogs (e.g., compound 21 in ).
Preparation Methods
Formation of the Benzamide Core
- Starting Material: An appropriate aminomethyl-substituted benzoyl derivative, such as 3-(aminomethyl)benzoic acid or its acid chloride.
- Method: Acylation of the amine or amine derivative to form the benzamide linkage.
- Typical Conditions: Conversion of 3-(aminomethyl)benzoic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine derivative.
Introduction of the Furan-2-ylmethyl Group
- Nucleophilic Substitution: The furan-2-ylmethyl moiety is introduced via nucleophilic substitution, typically by reacting the benzamide intermediate with furan-2-ylmethyl halide (e.g., bromide or chloride).
- Reaction Medium: Anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere to prevent moisture interference.
- Temperature: Controlled low temperatures (0–5 °C) are often employed to improve selectivity and reduce side reactions.
Introduction of the Aminomethyl Group
- Mannich Reaction: The aminomethyl group can be introduced via a Mannich-type reaction involving formaldehyde and a secondary amine, allowing the formation of the aminomethyl substituent on the aromatic ring.
- Alternative Routes: Direct amination or reductive amination of appropriate intermediates may also be employed depending on availability of starting materials.
Formation of the Hydrochloride Salt
- Salt Formation: The free base of the compound is treated with hydrochloric acid (HCl) gas or aqueous HCl to form the hydrochloride salt.
- Purification: Recrystallization from ethanol/ether mixtures is commonly used to purify the hydrochloride salt, yielding a stable, crystalline product.
Optimization of Reaction Conditions
Optimization is crucial for maximizing yield and purity:
| Step | Key Parameters | Typical Conditions | Notes |
|---|---|---|---|
| Acylation | Temperature, solvent, stoichiometry | 0–5 °C, anhydrous DCM, 1.2:1 acid chloride:amine | Inert atmosphere (N₂ or Ar) recommended |
| Nucleophilic substitution | Solvent polarity, temperature | Anhydrous DMF or DCM, 0–5 °C | Moisture exclusion critical |
| Mannich reaction | pH, reagent ratios | Mild acidic or neutral pH, formaldehyde excess | Secondary amine choice affects yield |
| Salt formation | HCl concentration, solvent | HCl gas in ethanol, recrystallization in ethanol/ether | Ensures solubility and stability |
- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, with typical Rf values around 0.3 in ethyl acetate/hexane (1:1) solvent system.
- Yield Improvements: Adjusting the molar ratios, reaction time, and solvent polarity can significantly improve yields and minimize impurities.
Industrial Scale Considerations
- Scale-Up: Industrial synthesis follows the same general synthetic scheme but requires optimization for large-scale reactors.
- Continuous Flow Reactors: Employed to enhance reaction control, safety, and reproducibility.
- Automation: Automated platforms can improve throughput and reduce human error.
- Purification: Crystallization and filtration methods are optimized for scalability, ensuring consistent product quality.
Summary of Preparation Methodology
| Step Number | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acylation of 3-(aminomethyl)benzoic acid | SOCl₂, DCM, 0–5 °C | Formation of benzoyl chloride |
| 2 | Coupling with furan-2-ylmethylamine | Anhydrous DCM/DMF, inert atmosphere | Formation of N-(furan-2-ylmethyl)benzamide intermediate |
| 3 | Introduction of aminomethyl group | Mannich reaction with formaldehyde and secondary amine | Aminomethyl substitution on benzamide |
| 4 | Hydrochloride salt formation | HCl gas in ethanol, recrystallization | Stable hydrochloride salt |
Research Findings and Analytical Data
- Molecular Formula: C13H15ClN2O2
- Molecular Weight: 266.72 g/mol
- Structural Confirmation: Verified by spectroscopic methods such as NMR, IR, and mass spectrometry.
- Purity Assessment: HPLC and elemental analysis confirm high purity of the hydrochloride salt.
- Stability: The hydrochloride salt form exhibits enhanced stability and solubility compared to the free base.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride, and how can yield and purity be improved?
- Methodology : The compound can be synthesized via multi-step reactions involving Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde) and subsequent deprotection with HCl to form the hydrochloride salt. Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yields. For example, using dichloromethane as a solvent and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) can enhance efficiency . Purification via HPLC or recrystallization improves purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirms substitution patterns (e.g., furan methylene protons at δ 4.2–4.5 ppm and benzamide aromatic protons at δ 7.3–8.1 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 291.1) and detects impurities .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How does the hydrochloride salt form influence solubility and stability in biological assays?
- Methodology : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ionic interactions. Stability can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 4–6) minimize hydrolysis of the amide bond .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives.
- Off-Target Screening : Use kinase/GPCR panels to assess selectivity .
- Structural Analog Comparison : Test derivatives (e.g., halogen-substituted benzamides) to isolate pharmacophore contributions .
Q. How can computational modeling guide the optimization of 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide hydrochloride for target binding?
- Methodology :
- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the aminomethyl group and π-π stacking with the furan ring .
- MD Simulations : Predict binding stability over 100 ns trajectories to identify key residues for mutagenesis studies .
Q. What in vitro-to-in vivo translation challenges exist for this compound, and how are they mitigated?
- Methodology :
- ADME Profiling : Measure metabolic stability in liver microsomes (e.g., human vs. rodent) and plasma protein binding (equilibrium dialysis) .
- Prodrug Design : Mask polar groups (e.g., aminomethyl) with acetyl or PEG moieties to enhance bioavailability .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s mechanism of action?
- Methodology :
- SAR Studies : Synthesize analogs with halogens (Cl, F) at the benzamide para position. Test against biological targets (e.g., Trypanosoma brucei IC50 values). Fluorine’s electronegativity may enhance target binding via dipole interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to correlate structure with affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
